N-(azetidin-3-yl)aminosulfonamide hydrochloride
Overview
Description
N-(azetidin-3-yl)aminosulfonamide hydrochloride is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle known for its significant ring strain and unique reactivity . The presence of the sulfonamide group further enhances its chemical versatility and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a solvent like acetonitrile at elevated temperatures (e.g., 65°C) to achieve good yields .
Industrial Production Methods
Industrial production methods for N-(azetidin-3-yl)aminosulfonamide hydrochloride may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. This could include continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-yl)aminosulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form more complex structures.
Reduction: Reduction reactions can modify the sulfonamide group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can lead to a variety of functionalized azetidine derivatives .
Scientific Research Applications
N-(azetidin-3-yl)aminosulfonamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)aminosulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and the sulfonamide group’s electron-withdrawing properties contribute to its binding affinity and reactivity. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the sulfonamide group.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and different reactivity.
Oxetane: A four-membered oxygen-containing ring with similar strain but different chemical properties.
Uniqueness
N-(azetidin-3-yl)aminosulfonamide hydrochloride is unique due to the combination of the azetidine ring and the sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(sulfamoylamino)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O2S.ClH/c4-9(7,8)6-3-1-5-2-3;/h3,5-6H,1-2H2,(H2,4,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTCEOMPDXZFFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NS(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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